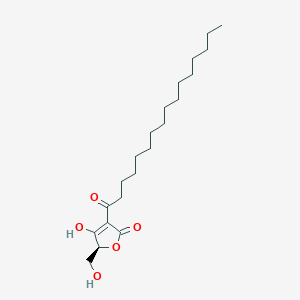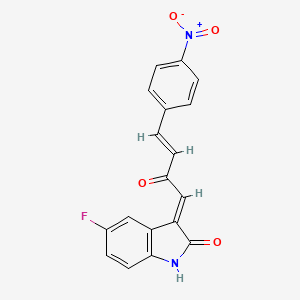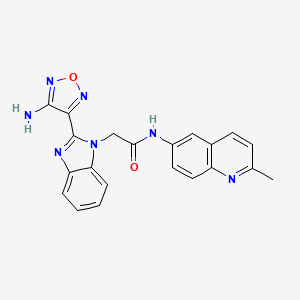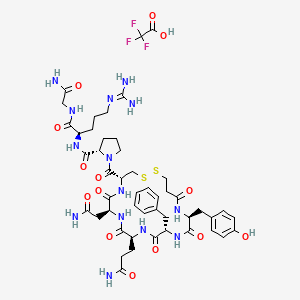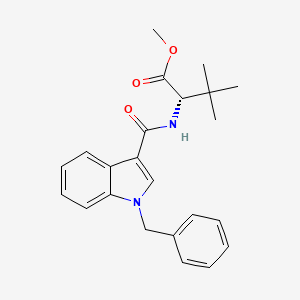
Mdmb-benzica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdmb-benzica: is a synthetic cannabinoid that has gained attention in recent years due to its structural similarity to other potent synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound is known for its high purity and is often utilized in studies related to synthetic cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdmb-benzica involves several steps, typically starting with the preparation of the core indazole structure. The synthetic route generally includes:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.
Substitution Reactions: Various substituents are introduced to the indazole core through substitution reactions. Common reagents include alkyl halides and amines.
Amidation: The final step often involves the formation of an amide bond, which is crucial for the cannabinoid activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large quantities of starting materials are synthesized or procured.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Mdmb-benzica undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indazole core.
Scientific Research Applications
Mdmb-benzica is widely used in scientific research due to its structural similarity to other synthetic cannabinoids. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.
Biology: Studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Investigated for potential therapeutic applications, although its use is primarily restricted to research.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
Mdmb-benzica exerts its effects by interacting with cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects. The exact molecular pathways involved include modulation of neurotransmitter release and activation of intracellular signaling cascades.
Comparison with Similar Compounds
Mdmb-benzica is structurally similar to other synthetic cannabinoids such as:
- Mdmb-binaca
- ADB-BUTINACA
- MDMB-5’Br-BUTINACA
Uniqueness
This compound is unique due to its specific substitution pattern on the indazole ring, which influences its binding affinity and activity at cannabinoid receptors. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h5-13,15,20H,14H2,1-4H3,(H,24,26)/t20-/m1/s1 |
InChI Key |
WKKVRVJYVBMPBK-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


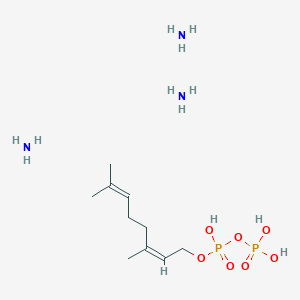

![2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824083.png)
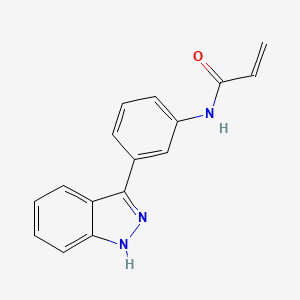
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10824098.png)
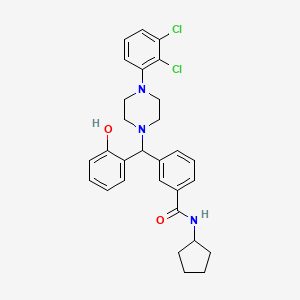
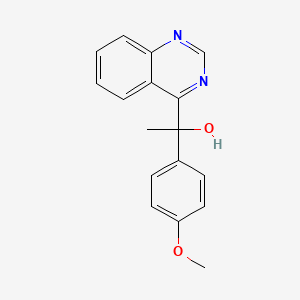
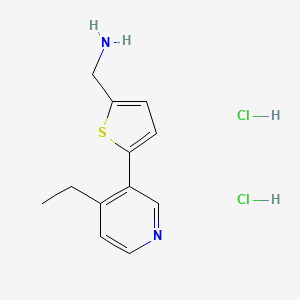
![azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate](/img/structure/B10824117.png)
![4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B10824127.png)
